molecular formula C8H4N4O2 B12830518 6-Nitro-1H-benzo[d]imidazole-1-carbonitrile

6-Nitro-1H-benzo[d]imidazole-1-carbonitrile

Cat. No.: B12830518
M. Wt: 188.14 g/mol
InChI Key: KLHVAPFDIBFMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1H-benzo[d]imidazole-1-carbonitrile (CAS 502159-17-3) is a nitrile-substituted benzimidazole derivative with the molecular formula C8H4N4O2 and a molecular weight of 188.14 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the development of novel amidine-based therapeutics . Research indicates that structurally similar benzimidazole carbonitriles can be converted to N-hydroxy benzamidine derivatives (amidoximes), which are strategically used as prodrugs to overcome the poor oral bioavailability often associated with cationic amidine compounds . These prodrugs demonstrate enhanced absorption and are investigated for potential applications against protozoal diseases and in anticancer therapy . The nitrile functional group on the imidazole ring is a key handle for further synthetic elaboration, enabling researchers to build complex molecules for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H4N4O2

Molecular Weight

188.14 g/mol

IUPAC Name

6-nitrobenzimidazole-1-carbonitrile

InChI

InChI=1S/C8H4N4O2/c9-4-11-5-10-7-2-1-6(12(13)14)3-8(7)11/h1-3,5H

InChI Key

KLHVAPFDIBFMGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-benzo[d]imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with cyanogen bromide in the presence of a base, leading to the formation of the desired benzimidazole derivative . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1H-benzo[d]imidazole-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of 6-nitro derivatives, including 6-nitro-1H-benzo[d]imidazole-1-carbonitrile, have been extensively studied. Research indicates that these compounds exhibit potent activity against a range of pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Mycobacterium smegmatis
  • Candida albicans

In a study focusing on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, it was found that compounds with nitro groups at the 6-position showed significant antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as <1μg/mL<1\,\mu g/mL for certain derivatives . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and biofilm formation .

Anticancer Potential

The anticancer efficacy of 6-nitro-1H-benzo[d]imidazole derivatives has also garnered attention. Studies have demonstrated that these compounds can act as multi-targeted kinase inhibitors, which are crucial in cancer therapy. Key findings include:

  • Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Compounds derived from this scaffold have shown potential in inhibiting angiogenesis, a critical process in tumor growth .
  • Histone Deacetylase Inhibition : Certain derivatives have been identified as potent inhibitors of histone deacetylases, which play a role in cancer cell proliferation and survival .

A notable study reported that specific derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin and sorafenib across various cancer cell lines, including HepG2 and MCF-7 . The ability to induce cell cycle arrest at the G1 phase further supports their potential as therapeutic agents.

Synthesis and Structure-Activity Relationship

The synthesis of 6-nitro-1H-benzo[d]imidazole derivatives typically involves the condensation of benzene-1,2-diamine with substituted aromatic aldehydes. Microwave-assisted synthesis has been noted for its efficiency, yielding compounds in significantly reduced time frames compared to conventional methods .

Table 1: Summary of Synthetic Methods and Yields

MethodReaction TimeYield (%)
Conventional Heating6–12 hours70–91
Microwave-Assisted10–15 minutes90–99

Case Study 1: Antimicrobial Efficacy

A series of synthesized N-substituted 6-nitro derivatives were tested against multiple strains of bacteria and fungi, demonstrating significant antimicrobial activity with MIC values indicating strong potential for therapeutic use against resistant strains .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that certain nitro-substituted benzimidazoles not only inhibited cell growth but also induced apoptosis through cell cycle arrest mechanisms. These findings suggest their viability as candidates for further development into anticancer therapeutics .

Mechanism of Action

The mechanism by which 6-Nitro-1H-benzo[d]imidazole-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Nitro-1H-benzo[d]imidazole-1-carbonitrile -NO₂ (6), -CN (1) C₈H₄N₄O₂ ~192.15 (estimated) Research use; electron-withdrawing groups enhance reactivity
6-Nitro-1H-benzo[d]imidazol-2-amine -NO₂ (6), -NH₂ (2) C₇H₆N₄O₂ 178.15 Potential necroptosis inhibitor; amorphous solid
2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole -NO₂ (6), -CH₂Cl (2) C₈H₆ClN₃O₂ 211.60 High reactivity (chloromethyl group); industrial research
4-((6-Nitro-1H-benzo[d]imidazol-2-yl)amino)benzonitrile -NO₂ (6), -NH-C₆H₄-CN (2) C₁₄H₁₀N₆O₂ 294.27 Necroptosis inhibition; synthesized via carbodiimide coupling
6-Nitro-2-phenyl-1H-benzo[d]imidazole -NO₂ (6), -Ph (2) C₁₃H₁₀N₄O₂ 266.25 Structural analog; phenyl group enhances lipophilicity

Key Comparison Points

Chloromethyl Group: The -CH₂Cl substituent in 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole facilitates nucleophilic substitution reactions, making it a versatile intermediate for further derivatization . Phenyl Group: 6-Nitro-2-phenyl-1H-benzo[d]imidazole exhibits increased lipophilicity due to the aromatic ring, which may improve membrane permeability in biological systems .

Synthetic Pathways Necroptosis Inhibitors: Compounds like 4-((6-Nitro-1H-benzo[d]imidazol-2-yl)amino)benzonitrile (27) are synthesized via carbodiimide-mediated coupling of 4-nitro-o-phenylenediamine with isothiocyanates . Similar methods could be adapted for the target compound by introducing a nitrile precursor. Reductive Functionalization: In DNA gyrase inhibitors, nitro groups are reduced to amines using SnCl₂, followed by acylation . This suggests that the nitro group in this compound could be similarly modified for downstream applications.

Biological Activity Necroptosis Inhibition: Derivatives with nitro and aromatic substituents (e.g., compound 27) show inhibitory activity, highlighting the role of the nitro group in modulating cell death pathways . Structural Analogs: The absence of direct bioactivity data for the target compound necessitates extrapolation from analogs.

Safety and Handling

  • 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole requires careful handling due to its reactive chloromethyl group, with safety data sheets (SDS) outlining precautions for industrial use . In contrast, the carbonitrile group in the target compound may pose distinct hazards, such as cyanide release under extreme conditions, though specific data are lacking.

Biological Activity

6-Nitro-1H-benzo[d]imidazole-1-carbonitrile is a compound belonging to the benzimidazole family, characterized by a bicyclic structure that includes a nitro group at the 6-position and a carbonitrile group at the 1-position. Its molecular formula is C₉H₆N₄O₂, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

The structural features of this compound contribute to its reactivity and biological activity. The presence of the nitro group can influence its electronic properties and hydrogen bonding capabilities, which are crucial for interactions with biological macromolecules.

PropertyValue
Molecular FormulaC₉H₆N₄O₂
Molecular Weight178.15 g/mol
Structural FeaturesNitro and carbonitrile groups

Antimicrobial Activity

Research indicates that derivatives of 6-Nitro-1H-benzo[d]imidazole exhibit significant antimicrobial activities. A study demonstrated that certain synthesized benzimidazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Key Findings:

  • Antibacterial Activity: Compounds were tested against various bacterial strains, showing effective inhibition.
  • Antifungal Activity: Select derivatives demonstrated antifungal efficacy, indicating broad-spectrum antimicrobial potential.

The mechanism of action for this compound involves its interaction with specific biological targets. Preliminary studies suggest that it may bind to enzymes or receptors critical in microbial metabolism or pathogenicity. Understanding these interactions is vital for optimizing the compound for therapeutic use.

Potential Targets:

  • Enzymes involved in bacterial cell wall synthesis.
  • Receptors linked to fungal growth and reproduction.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Comparative studies with similar compounds have highlighted how variations in substituents affect potency and selectivity.

Compound NameSimilarityKey Features
6-Nitro-2-phenyl-1H-benzo[d]imidazole0.66Phenyl substitution enhances lipophilicity.
2-Methyl-5-nitro-1H-benzo[d]imidazole0.79Methyl group may influence solubility and activity.
N,N-Dimethyl-1H-benzo[d]imidazol-2-amine0.72Dimethyl substitution alters electronic properties.
4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide0.71Methyl group affects pharmacokinetics.

Case Studies

Several studies have focused on the synthesis and evaluation of benzimidazole derivatives, including this compound:

  • Synthesis and Evaluation (2023) : A series of benzimidazole derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus, demonstrating significant inhibition zones compared to control .
  • Structural Analysis (2023) : X-ray crystallography revealed insights into the hydrogen bonding patterns in benzimidazole derivatives, correlating structural features with biological activity .
  • ADME Properties : Studies on absorption, distribution, metabolism, and excretion (ADME) indicated favorable profiles for certain derivatives, suggesting their potential as drug candidates .

Q & A

What are the primary synthetic routes for 6-Nitro-1H-benzo[d]imidazole-1-carbonitrile, and how can reaction yields be optimized?

Basic Research Focus
The synthesis of nitroimidazole derivatives often involves condensation reactions followed by nitration and cyanation. For example, substituted benzimidazoles can be synthesized via cyclization of o-phenylenediamine derivatives with nitrile-containing precursors under acidic conditions . Optimization of yields requires careful control of reaction parameters:

  • Catalysts : Ru-based complexes (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)]) or Mn(IV) oxide improve oxidation efficiency in nitration steps .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature : Reactions typically proceed at 50–100°C, with higher temperatures accelerating kinetics but risking decomposition .

How can researchers confirm the structural integrity of this compound?

Basic Research Focus
Structural validation relies on spectroscopic and spectrometric techniques:

  • 1H/13C NMR : Characteristic shifts for the nitro group (δ ~8.1–8.3 ppm for aromatic protons) and carbonitrile (C≡N stretch at ~2235 cm⁻¹ in FTIR) .
  • HRMS : Accurate mass analysis (e.g., m/z 244.07 for related derivatives) confirms molecular formula .
  • X-ray crystallography : SHELX software can resolve crystal structures of analogous compounds, though this requires high-purity crystals .

What computational methods are suitable for analyzing the electronic properties of nitroimidazole derivatives?

Advanced Research Focus
Density functional theory (DFT) and correlation-energy functionals provide insights into electronic structure:

  • Hybrid functionals (e.g., B3LYP) predict nitro group electron-withdrawing effects, critical for understanding reactivity .
  • Colle-Salvetti correlation-energy formula : Quantifies electron density distributions, aiding in predicting reaction sites (e.g., nitration regioselectivity) .
  • Population analysis : Mulliken charges reveal polarization effects, such as the electron-deficient nature of the carbonitrile group .

How can researchers evaluate the pharmacological potential of this compound?

Advanced Research Focus
Biological activity assessment involves:

  • In-silico docking : Molecular docking against targets like EGFR (epidermal growth factor receptor) predicts binding affinities. For example, derivatives with phenyl substituents show enhanced hydrophobic interactions .
  • ADMET analysis : Tools like SwissADME predict pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
  • In-vitro cytotoxicity : MTT assays using cell lines (e.g., HUVECs) under standardized conditions (DMEM medium, 37°C, 5% CO₂) .

How should researchers address contradictions in spectroscopic data during synthesis?

Advanced Research Focus
Contradictions (e.g., unexpected NMR shifts) require iterative validation:

  • Reproducibility : Replicate reactions under identical conditions to rule out experimental error .
  • Alternative characterization : Use XPS (X-ray photoelectron spectroscopy) or 2D NMR (e.g., HSQC) to resolve ambiguous signals .
  • Computational validation : Compare experimental spectra with DFT-simulated data to identify discrepancies .

What strategies mitigate impurity formation during synthesis?

Advanced Research Focus
Impurity control is critical for pharmacological applications:

  • Chromatographic purification : HPLC with C18 columns separates nitroimidazole derivatives from byproducts .
  • Reagent stoichiometry : Excess nitrating agents (e.g., HNO₃/H₂SO₄) minimize incomplete nitration, but must be quenched to prevent side reactions .
  • Reference standards : Use certified impurities (e.g., 4,5-Imidazoledicarbonitrile) for calibration .

How do reaction conditions influence the stability of this compound?

Basic Research Focus
Stability under storage and reaction conditions:

  • Thermal stability : Decomposition above 200°C generates hazardous byproducts (e.g., NOₓ) .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • pH sensitivity : Avoid strong bases (pH >10) to prevent hydrolysis of the carbonitrile group .

What mechanistic insights explain the reactivity of the nitro and carbonitrile groups?

Advanced Research Focus
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the imidazole ring’s meta position. The carbonitrile group participates in nucleophilic aromatic substitution (SNAr) due to its electron-deficient nature. Computational studies (e.g., Fukui indices) identify reactive sites for functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.